molecular formula C15H13N3O3S B6022104 2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-nitrophenol

2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-nitrophenol

Cat. No.: B6022104
M. Wt: 315.3 g/mol
InChI Key: RSRDGDLMPJNMGU-UHFFFAOYSA-N
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Description

2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-nitrophenol is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This specific compound is characterized by the presence of a benzyl group, a nitrophenol group, and a dihydrothiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-nitrophenol typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with the thiadiazole ring.

    Nitration of Phenol: The nitrophenol group can be introduced by nitrating a phenol derivative using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-nitrophenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides, acyl halides, and various nucleophiles or electrophiles.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-nitrophenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-nitrophenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenol group can participate in redox reactions, while the thiadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-nitrophenol: Lacks the dihydro component in the thiadiazole ring.

    2-(5-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-nitrophenol: Contains a methyl group instead of a benzyl group.

    2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-aminophenol: Contains an amino group instead of a nitro group.

Uniqueness

2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-nitrophenol is unique due to the combination of its benzyl, nitrophenol, and dihydrothiadiazole groups. This combination imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c19-13-7-6-11(18(20)21)9-12(13)15-17-16-14(22-15)8-10-4-2-1-3-5-10/h1-7,9,15,17,19H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRDGDLMPJNMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(S2)C3=C(C=CC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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